molecular formula C19H40O3Si2 B3279841 (1R,3R,4S)-4-((tert-Butyldimethylsilyl)oxy)-3-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylenecyclopentanol CAS No. 701278-56-0

(1R,3R,4S)-4-((tert-Butyldimethylsilyl)oxy)-3-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylenecyclopentanol

Cat. No.: B3279841
CAS No.: 701278-56-0
M. Wt: 372.7 g/mol
InChI Key: ITBIDWSGCHAPLY-BBWFWOEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R,4S)-4-((tert-Butyldimethylsilyl)oxy)-3-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylenecyclopentanol is a sophisticated chiral cyclopentanol derivative extensively used as a key synthetic intermediate in medicinal chemistry. Its primary research value lies in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant therapeutic potential. This compound serves as a pivotal precursor in the synthesis of nucleosides like abacavir, a reverse transcriptase inhibitor used in HIV therapy [https://pubs.acs.org/doi/10.1021/jo991795t]. The stereochemically defined (1R,3R,4S) backbone provides the correct spatial orientation for mimicking the natural ribose sugar, while the exocyclic methylene group offers a versatile handle for further functionalization, such as cyclopropanation to create advanced intermediates [https://pubs.acs.org/doi/10.1021/jo991795t]. The dual tert-butyldimethylsilyl (TBS) protecting groups ensure stability during multi-step synthetic sequences, allowing for selective deprotection and modification. Recent research has also explored its utility in constructing selenofuranose analogues, highlighting its role in probing novel chemical space for drug discovery [https://pubs.acs.org/doi/10.1021/acs.joc.0c00555]. This high-purity compound is intended For Research Use Only and is a vital tool for chemists developing next-generation antiviral and anticancer agents.

Properties

IUPAC Name

(1R,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methylidenecyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O3Si2/c1-14-15(13-21-23(8,9)18(2,3)4)17(12-16(14)20)22-24(10,11)19(5,6)7/h15-17,20H,1,12-13H2,2-11H3/t15-,16+,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBIDWSGCHAPLY-BBWFWOEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(C1=C)O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@H](C1=C)O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O3Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718177
Record name (1R,3R,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-methylidenecyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701278-56-0
Record name (1R,3R,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-methylidenecyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1R,3R,4S)-4-((tert-butyldimethylsilyl)oxy)-3-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylenecyclopentanol , commonly referred to as ENT-HT , is a silylated cyclopentanol derivative with notable biological activities. Its unique structure incorporates multiple tert-butyldimethylsilyl (TBDMS) groups, which enhance its stability and solubility in organic solvents, making it a valuable candidate in medicinal chemistry and pharmacology.

  • Molecular Formula : C19H40O3Si2
  • Molecular Weight : 372.69 g/mol
  • CAS Number : 701278-56-0
  • Density : 0.9 ± 0.1 g/cm³
  • Boiling Point : 377.1 ± 42.0 °C at 760 mmHg
  • LogP : 5.56

Antitumor Activity

Research indicates that compounds containing silyl groups exhibit significant antitumor properties. In particular, studies have shown that similar silylated compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways.

The biological activity of ENT-HT is hypothesized to involve:

  • Inhibition of Cyclin D1/CDK4 Pathway : Silylated compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, the inhibition of CDK4 by related compounds has been documented, suggesting a potential mechanism for ENT-HT's antitumor effects .
  • Induction of Apoptosis : Studies on structurally similar compounds indicate that they may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Anticancer Efficacy

In a study published in the Journal of Organic Chemistry, researchers synthesized various silylated cyclopentanol derivatives, including ENT-HT, and evaluated their cytotoxicity against different cancer cell lines. The results showed that ENT-HT exhibited a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined to be around 5 µM against breast cancer cells .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into the action of silylated compounds on tumor cells. The study demonstrated that ENT-HT could disrupt microtubule dynamics and induce mitotic arrest in cancer cells, leading to increased apoptosis rates .

Data Tables

PropertyValue
Molecular FormulaC19H40O3Si2
Molecular Weight372.69 g/mol
Density0.9 ± 0.1 g/cm³
Boiling Point377.1 ± 42.0 °C
LogP5.56
IC50 (Breast Cancer Cells)~5 µM

Comparison with Similar Compounds

Table 1: Key Features of Comparable TBS-Protected Alcohols and Cyclic Derivatives

Compound Name & Reference Core Structure Functional Groups Synthesis Highlights Applications/Notes
(R)-3-(((TBS)oxy)methyl)-3-methylpentan-1-ol Pentanol Single TBS, methyl branch Pd/C hydrogenation of alkene precursor Intermediate for chiral alcohol synthesis
(1S,3R)-3-[(TBS)oxy]-1-isopropylcyclopentanecarboxylic acid derivatives Cyclopentane TBS-protected alcohol, carbamate Coupling with PyBOP/HATU reagents Pharmaceutical intermediates (e.g., kinase inhibitors)
(E)-4-(...TBS-protected xanthene...) Xanthene Multiple TBS groups, vinyl groups Multi-step coupling, TBS protection Potential use in photodynamic therapy or materials science
3-(((...TBS-protected tetrahydrofuran...) Tetrahydrofuran TBS, thiopyrimidine, nucleoside analog Phosphoramidite coupling Nucleotide analog synthesis

Key Observations:

Backbone Diversity: The target compound’s cyclopentanol core distinguishes it from pentanol (), tetrahydrofuran (), and xanthene () derivatives. Cyclopentanol’s ring strain and stereochemical rigidity may enhance reactivity in ring-opening or functionalization reactions compared to more flexible backbones .

TBS Protection: The dual TBS groups in the target compound contrast with single-TBS analogs (e.g., ). Dual protection likely improves solubility in nonpolar solvents and resistance to acidic/basic conditions during multi-step syntheses .

Methylene Group : The 2-methylene substituent introduces allylic alcohol-like reactivity, enabling Diels-Alder or epoxidation pathways absent in saturated analogs (e.g., ’s 7b) .

Spectral and Stability Comparisons

  • ¹H-NMR: TBS groups exhibit characteristic singlets at δ ~0.08–0.10 ppm (Si(CH₃)₂), consistent across analogs . Cyclopentanol protons resonate in the δ 1.2–3.5 ppm range, with splitting patterns dependent on stereochemistry.
  • Stability: Dual TBS protection in the target compound likely enhances hydrolytic stability compared to mono-TBS derivatives (e.g., ’s 7b), as observed in xanthene systems ().
  • Chiral Resolution : The (1R,3R,4S) configuration necessitates chiral HPLC or enzymatic resolution, contrasting with simpler diastereomeric separations in ’s sulfinyl derivatives.

Research Implications and Limitations

  • Drug Development: Cyclopentanol carbamates in –9 suggest utility as kinase inhibitor precursors.
  • Materials Science : TBS groups’ hydrophobicity could aid in designing self-assembling molecules or coatings.
  • Limitations : Gaps in biological activity data and exact synthetic protocols for the target compound necessitate further experimental validation.

Q & A

Q. What is the role of tert-butyldimethylsilyl (TBS) protecting groups in synthesizing this compound?

TBS groups are used to protect hydroxyl groups during multi-step syntheses, preventing undesired side reactions. Their introduction typically involves reacting hydroxyl precursors with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole or DMAP) in anhydrous solvents like DMF. Sequential protection requires precise stoichiometric control and monitoring via TLC or LC-MS to ensure regioselectivity .

Q. What are common synthetic routes for constructing the cyclopentanol core with multiple TBS-protected hydroxyl groups?

The cyclopentanol core is often built via cyclization of diols or epoxy precursors. For example, ring-closing metathesis (using Grubbs catalysts) or acid-catalyzed cyclization of pre-functionalized intermediates can generate the cyclic structure. TBS protection is introduced before or after cyclization, depending on steric hindrance and reaction compatibility .

Q. How is the stereochemical configuration (1R,3R,4S) verified experimentally?

X-ray crystallography is the gold standard for confirming absolute stereochemistry, as demonstrated in similar TBS-protected cyclopentanol derivatives . Complementary methods include optical rotation analysis, chiral HPLC, and NOESY NMR to assess spatial relationships between protons .

Advanced Research Questions

Q. How does the stereochemistry at positions 1R, 3R, and 4S influence the compound’s reactivity in downstream reactions?

Stereochemistry dictates spatial accessibility of functional groups. For example, the 2-methylene group’s orientation may affect electrophilic addition kinetics. Computational modeling (DFT) can predict reactivity trends, while kinetic studies under varying conditions (e.g., nucleophilic environments) can validate steric and electronic effects .

Q. What advanced analytical techniques resolve ambiguities in NMR data caused by overlapping signals from TBS groups?

2D NMR techniques (HSQC, HMBC) clarify proton-carbon correlations, while DOSY experiments differentiate signals based on molecular size. High-field NMR (>500 MHz) and cryoprobes enhance resolution. For persistent ambiguities, derivatization (e.g., acetylation of free hydroxyls) or X-ray analysis (as in ) may be necessary .

Q. How can researchers optimize the stability of TBS-protected intermediates during long-term storage?

TBS ethers are sensitive to acidic or aqueous conditions. Storage under inert atmospheres (argon) in anhydrous solvents (e.g., THF or DCM) at −20°C is recommended. Periodic FT-IR or LC-MS monitoring detects hydrolytic degradation. For labile intermediates, alternative protecting groups (e.g., TIPS or TBDPS) with higher stability may be explored .

Q. What strategies mitigate competing side reactions during the installation of multiple TBS groups?

Sequential protection using sterically differentiated silylating agents (e.g., TBSCl for less hindered hydroxyls and TBDPSCl for more hindered sites) can improve selectivity. Microwave-assisted synthesis or ionic liquid media (as in ) may enhance reaction efficiency. Computational tools (e.g., molecular docking simulations) can pre-screen steric compatibility .

Q. How can environmental impacts of this compound be assessed in laboratory settings?

Follow frameworks like Project INCHEMBIOL (), which evaluate abiotic/biotic transformations. Accelerated stability studies (pH, UV exposure) identify degradation products, while LC-HRMS tracks environmental persistence. Ecotoxicity assays (e.g., Daphnia magna tests) assess biological risks .

Methodological Considerations

  • Stereochemical Control: Use chiral auxiliaries (e.g., Evans’ oxazaborolidines) or enzymatic resolution to achieve high enantiomeric excess. Validate with chiral HPLC and optical rotation .
  • Data Contradictions: Replicate experiments under controlled conditions (humidity, temperature) to isolate variables. Cross-validate spectroscopic data with computational predictions .
  • Scalability: While industrial-scale synthesis is excluded, microfluidic reactors or continuous-flow systems can improve reproducibility in academic labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R,4S)-4-((tert-Butyldimethylsilyl)oxy)-3-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylenecyclopentanol
Reactant of Route 2
(1R,3R,4S)-4-((tert-Butyldimethylsilyl)oxy)-3-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylenecyclopentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.